molecular formula C18H16N4O3S B2770177 N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034560-32-0

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2770177
CAS No.: 2034560-32-0
M. Wt: 368.41
InChI Key: GDZZIIFCZAZERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Chemical Properties

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that has garnered attention in scientific research due to its potential biological activities and chemical properties. Although direct studies specifically addressing this compound were not found, research on related nicotinamide derivatives and pyridine-containing compounds provides valuable insights into the types of applications and studies that might be relevant.

Nicotinamide derivatives, including those structurally related to this compound, have been explored for their antimicrobial properties. For instance, Patel and Shaikh (2010) synthesized new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole and assessed their biological activity against various bacteria and fungi, finding some compounds comparable with standard drugs (Patel & Shaikh, 2010).

Enzymatic Activity and Inhibition

The enzymatic activity of Nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide, pyridine, and related compounds, is significant for drug metabolism and xenobiotic detoxification. Overexpression of NNMT has been implicated in various human diseases, making it a target for inhibitor development. Babault et al. (2018) discussed the discovery of bisubstrate inhibitors of NNMT, providing a foundation for developing more potent and selective inhibitors (Babault et al., 2018).

Substrate Scope and Inhibitor Characterization

The substrate scope of NNMT and the characterization of its inhibitors are crucial for understanding its role in metabolizing various compounds, including potential therapeutic agents. Van Haren et al. (2016) developed a new NNMT activity assay facilitating the study of substrate recognition and inhibitor development, providing insights into the enzyme's versatility and potential for drug interactions (Van Haren et al., 2016).

Potential in Cancer Research

Research on nicotinamide derivatives and pyridine-containing compounds has also extended to cancer research, exploring their therapeutic potential and mechanisms of action. Redda and Gangapuram (2007) investigated the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, highlighting the importance of structural modifications to enhance biological activity (Redda & Gangapuram, 2007).

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-17(13-3-4-16(20-9-13)25-14-5-7-24-10-14)22-18-21-15(11-26-18)12-2-1-6-19-8-12/h1-4,6,8-9,11,14H,5,7,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZZIIFCZAZERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.